

A Comparative Guide to the Activity of VHL-based AKT PROTACs

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Compound of Interest

Compound Name: (S,S,R)-Ahpc-C6-NH₂

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of PROTACs synthesized using the **(S,S,R)-Ahpc-C6-NH₂** motif, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, against other therapeutic modalities targeting the serine/threonine kinase AKT. The focus of this comparison is the VHL-based AKT PROTAC, MS21, which is contrasted with a Cereblon (CRBN)-recruiting AKT PROTAC, INY-03-041, and the small molecule AKT inhibitor, Ipatasertib.

Introduction to AKT-Targeting PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. An AKT-targeting PROTAC consists of a ligand that binds to AKT, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL or CRBN. This ternary complex formation leads to the ubiquitination and subsequent degradation of AKT, offering a powerful alternative to traditional inhibition. The **(S,S,R)-Ahpc-C6-NH₂** is a key building block, acting as a VHL ligand connected to a linker, ready for conjugation to a target protein ligand.

Quantitative Comparison of AKT-Targeting Agents

The following tables summarize the in vitro and in vivo efficacy of the VHL-based AKT PROTAC MS21, the CRBN-based AKT PROTAC INY-03-041, and the AKT inhibitor Ipatasertib.

Table 1: In Vitro Degradation and Anti-Proliferative Activity

Compound	Mechanism	E3 Ligase Recruited	Cell Line	DC50 (nM)	Dmax (%)	IC50 (μM)
MS21	AKT Degradator	VHL	PC-3 (Prostate)	8.8[1]	>90	~0.1-1
BT474 (Breast)	Not specified	>90	Not specified			
MDA-MB-468 (Breast)	Not specified	>90	~0.1-1			
INY-03-041	AKT Degradator	CRBN	MDA-MB-468 (Breast)	~10-100	>90	Not specified
T47D (Breast)	<250	>90	Not specified			
Ipatasertib	AKT Inhibitor	N/A	ARK1 (Endometrial)	N/A	N/A	6.62[2]
SPEC-2 (Endometrial)	N/A	N/A	2.05[2]			
MDA-MB-468 (Breast)	N/A	N/A	0.020[3]			
MDA-MB-231 (Breast)	N/A	N/A	0.33[3]			

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell viability.

Table 2: In Vivo Efficacy and Clinical Trial Data

Compound	Model	Efficacy
MS21	Prostate and Breast Cancer Xenograft Mouse Models	80-90% tumor growth inhibition with once-daily administration for 21 days.
INY-03-041	Not specified in the provided results	Data not available in the provided search results.
Ipatasertib	Phase II Clinical Trial (TAPISTRY) in patients with AKT1/2/3 mutant tumors	Objective Response Rate (ORR) of 31.3% across various solid tumors. ORR was 33% in breast cancer and 100% in endometrial cancer.

Signaling Pathways and Mechanisms of Action



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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

Materials:

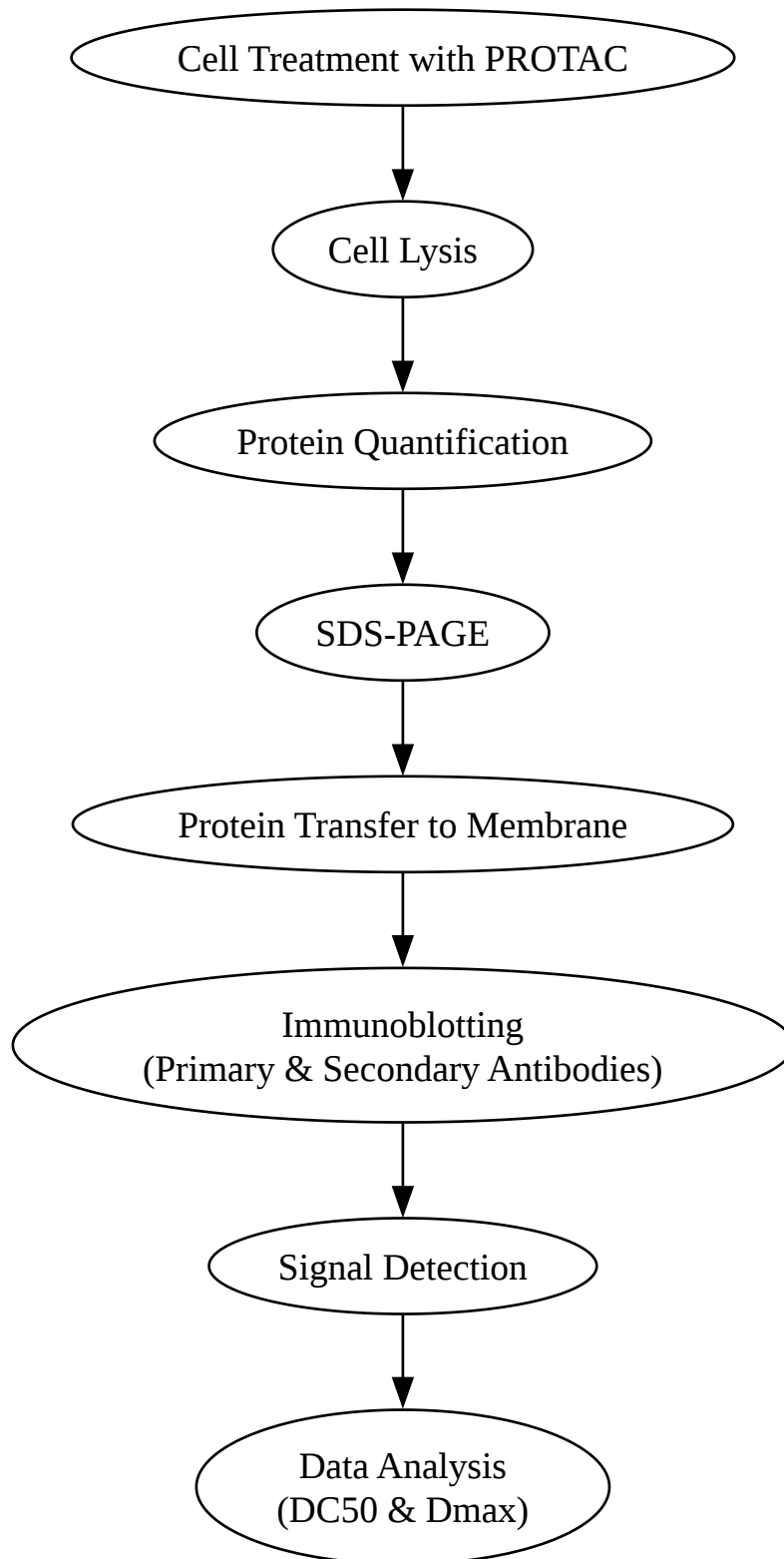
- Cell culture reagents

- PROTAC compound and vehicle control (e.g., DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescence reagent
- Imaging system

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- **Sample Preparation:** Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- **Detection and Analysis:**
 - Apply the chemiluminescence reagent to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.



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Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

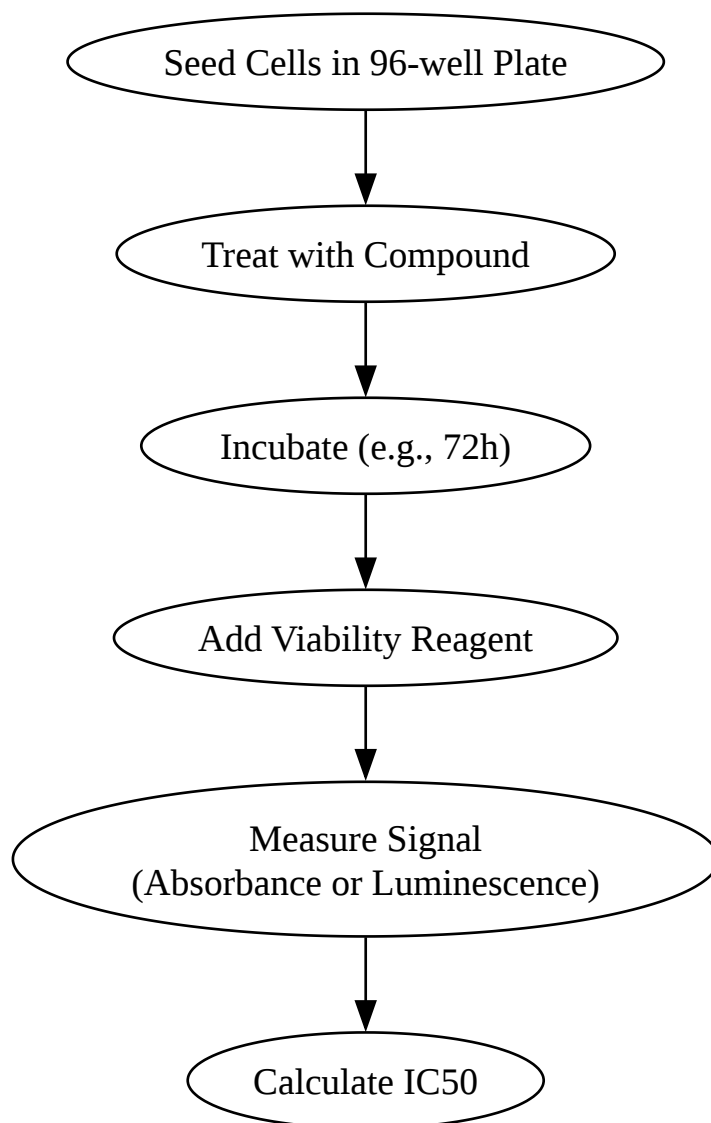
This assay measures the number of viable cells in culture after treatment with a compound to determine its anti-proliferative effects.

Materials:

- 96-well plates
- Cell culture medium
- PROTAC compound or inhibitor and vehicle control
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Spectrophotometer or luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound or vehicle control.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours).
- **Reagent Addition and Signal Detection:**
 - For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
 - For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value.



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References

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